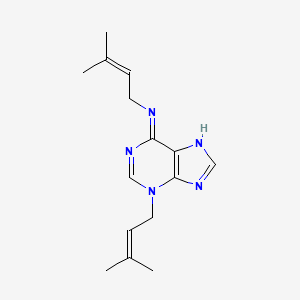![molecular formula C14H22O3Si B11850217 3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid CAS No. 135865-51-9](/img/structure/B11850217.png)
3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid typically involves the protection of the hydroxyl group of 4-methylbenzoic acid using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
- Dissolve 4-methylbenzoic acid in DMF.
- Add TBDMS-Cl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard workup procedures, such as extraction and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The TBDMS group can be substituted by other groups using nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in pyridine.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the deprotected alcohol.
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site. The protection is achieved through the formation of a stable silyl ether linkage. The deprotection mechanism involves the nucleophilic attack of fluoride ions on the silicon atom, leading to the cleavage of the silyl ether bond and release of the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanal
- 3-((tert-Butyldimethylsilyl)oxy)phenylboronic acid
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-4-methylbenzoic acid is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of the benzoic acid derivative. This combination allows for selective protection and deprotection in complex organic syntheses, making it a valuable tool in both academic and industrial research .
Propriétés
Numéro CAS |
135865-51-9 |
|---|---|
Formule moléculaire |
C14H22O3Si |
Poids moléculaire |
266.41 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzoic acid |
InChI |
InChI=1S/C14H22O3Si/c1-10-7-8-11(13(15)16)9-12(10)17-18(5,6)14(2,3)4/h7-9H,1-6H3,(H,15,16) |
Clé InChI |
WRZDEBLTLHCNIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















